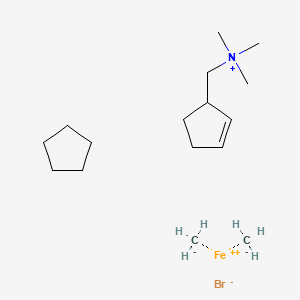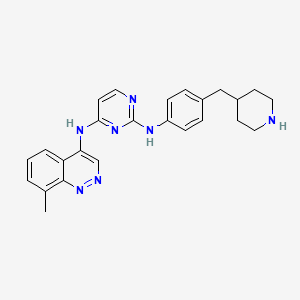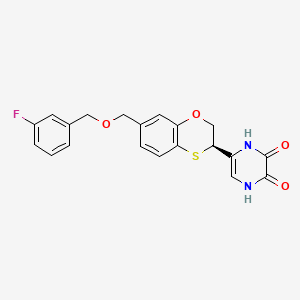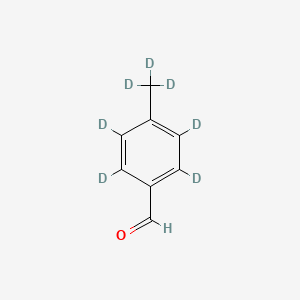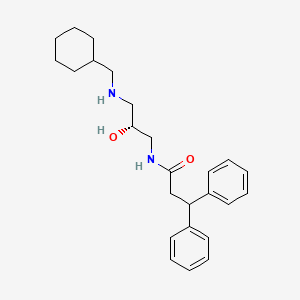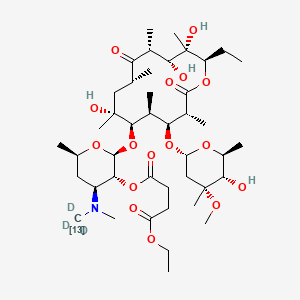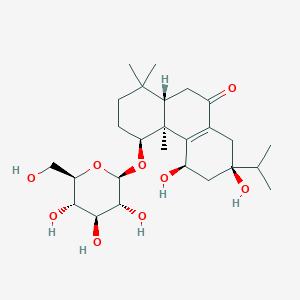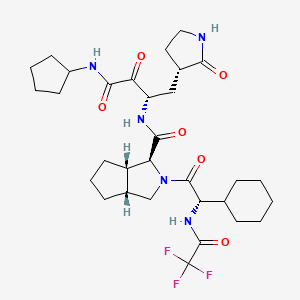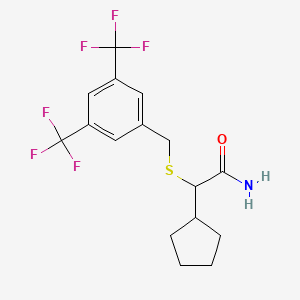
mEH-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
mEH-IN-1, also known as Compound 62, is a potent inhibitor of microsomal epoxide hydrolase (mEH). This enzyme is an α/β-fold hydrolase that is widely expressed in various mammalian tissues and is responsible for the hydrolysis of a diverse range of epoxide-containing molecules. The enzyme is primarily localized in the endoplasmic reticulum of eukaryotic cells. Research involving this compound can contribute to the understanding of conditions such as preeclampsia, hypercholanemia, and cancer .
准备方法
The synthesis of mEH-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to produce this compound in bulk quantities .
化学反应分析
mEH-IN-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in this compound.
Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced with other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
科学研究应用
mEH-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of microsomal epoxide hydrolase and its effects on various chemical reactions.
Biology: Helps in understanding the role of microsomal epoxide hydrolase in biological processes and its impact on cellular functions.
Medicine: Investigated for its potential therapeutic applications in conditions such as preeclampsia, hypercholanemia, and cancer.
Industry: Used in the development of new drugs and therapeutic agents targeting microsomal epoxide hydrolase
作用机制
mEH-IN-1 exerts its effects by inhibiting the activity of microsomal epoxide hydrolase. This enzyme is involved in the hydrolysis of epoxide-containing molecules, which are intermediates in various metabolic pathways. By inhibiting this enzyme, this compound can modulate the levels of these intermediates and affect the downstream biological processes. The molecular targets and pathways involved include the endoplasmic reticulum and various cellular signaling pathways .
相似化合物的比较
mEH-IN-1 is unique in its potent inhibition of microsomal epoxide hydrolase with an IC50 value of 2.2 nM. Similar compounds include other inhibitors of microsomal epoxide hydrolase, such as:
Compound A: Another potent inhibitor with a slightly different chemical structure.
Compound B: Known for its high selectivity towards microsomal epoxide hydrolase.
Compound C: Exhibits similar inhibitory activity but with different pharmacokinetic properties. The uniqueness of this compound lies in its high potency and specificity towards microsomal epoxide hydrolase, making it a valuable tool for research and potential therapeutic applications
属性
分子式 |
C16H17F6NOS |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-2-cyclopentylacetamide |
InChI |
InChI=1S/C16H17F6NOS/c17-15(18,19)11-5-9(6-12(7-11)16(20,21)22)8-25-13(14(23)24)10-3-1-2-4-10/h5-7,10,13H,1-4,8H2,(H2,23,24) |
InChI 键 |
HFFWMFZWOVDMTI-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)C(C(=O)N)SCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate](/img/structure/B12401622.png)
